4-(3-Methylsulfonylaminophenyl)picolinic acid
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Overview
Description
4-(3-Methylsulfonylaminophenyl)picolinic acid is an organic compound that features a picolinic acid core with a 3-methylsulfonylaminophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylsulfonylaminophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-methylsulfonylaminobenzene.
Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylsulfonylaminophenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(3-Methylsulfonylaminophenyl)picolinic acid has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Methylsulfonylaminophenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: It can bind to metal ions, forming stable complexes that can inhibit enzyme activity.
Pathways Involved: The compound may interfere with metabolic pathways by chelating essential metal ions, thereby disrupting enzyme function.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
4-(3-Methylsulfonylaminophenyl)picolinic acid is unique due to the presence of the 3-methylsulfonylaminophenyl group, which imparts distinct chemical properties and potential biological activities not found in its simpler analogs.
Properties
IUPAC Name |
4-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)15-11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCNEVEKDCVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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